molecular formula C21H17N3O3 B11077846 (4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one

(4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B11077846
M. Wt: 359.4 g/mol
InChI Key: WJJXMAYHPLDKIL-ATVHPVEESA-N
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Description

This compound is a mouthful, but its structure holds promise. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: (4Z)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-3-phenyl-1,2-oxazol-5(4H)-one

The compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. Its intriguing structure combines a pyrazole moiety with an oxazole ring, making it a potential candidate for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound is susceptible to oxidation due to the presence of the hydroxyl group.

    Reduction: Reduction of the oxazole ring can yield various derivatives.

    Substitution: Substitution reactions at the phenyl ring are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents.

Major Products::
  • Oxidation: Hydroxylation products.
  • Reduction: Reduced oxazole derivatives.
  • Substitution: Various phenyl-substituted oxazole compounds.

Scientific Research Applications

    Medicine: Investigated for potential anti-inflammatory, antioxidant, and anticancer properties.

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology: Studied for its effects on cellular pathways and enzyme inhibition.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific protein targets or signaling pathways.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds: Other oxazole derivatives, such as 2-phenyl-4H-1,3-oxazole and 5-phenyl-1,3-oxazole.

    Uniqueness: The combination of pyrazole and oxazole rings sets this compound apart, offering unique properties.

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

4-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C21H17N3O3/c1-13-8-10-16(11-9-13)24-20(25)17(14(2)22-24)12-18-19(23-27-21(18)26)15-6-4-3-5-7-15/h3-12,23H,1-2H3/b17-12-

InChI Key

WJJXMAYHPLDKIL-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(NOC3=O)C4=CC=CC=C4)/C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NOC3=O)C4=CC=CC=C4)C(=N2)C

Origin of Product

United States

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